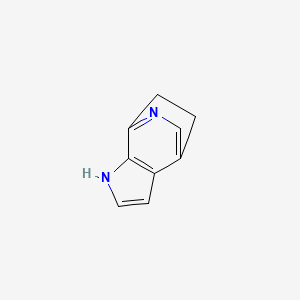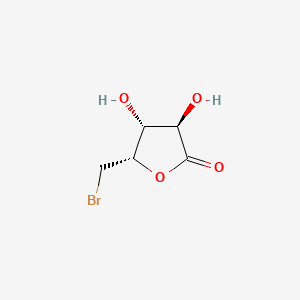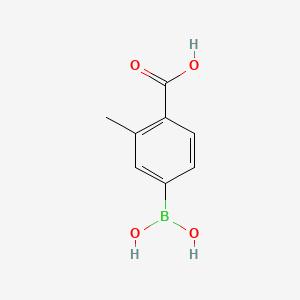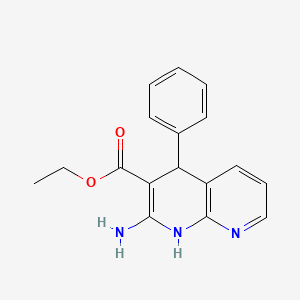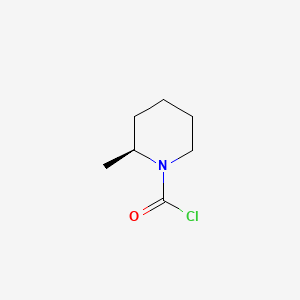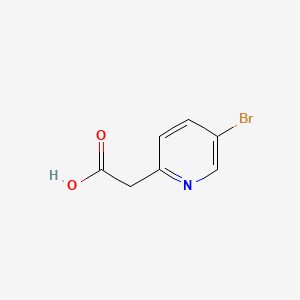
2-(5-Bromopyridin-2-YL)acetic acid
Vue d'ensemble
Description
“2-(5-Bromopyridin-2-YL)acetic acid” is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 . It’s also known by other synonyms such as "5-Bromopyridine-2-acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromopyridin-2-YL)acetic acid” consists of a pyridine ring attached to an acetic acid group . The pyridine ring is brominated at the 5th position .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Bromopyridin-2-YL)acetic acid” are not available, brominated pyridines are known to be reactive and can undergo various chemical transformations.Physical And Chemical Properties Analysis
“2-(5-Bromopyridin-2-YL)acetic acid” appears as a powder . It has a melting point of 120-123℃ . The predicted boiling point is 326.2±27.0 °C and the predicted density is 1.710±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds :
- The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid produces compounds with an iodo substituent in the pyridine ring, which are useful in crystal structure analysis (Bunker et al., 2008).
- Acetic acid functionalized poly(4-vinylpyridinium) bromide is utilized as a catalyst in the synthesis of 2,4,5-trisubstituted imidazole derivatives, demonstrating the role of acetic acid derivatives in facilitating efficient and green chemical reactions (Sonyanaik et al., 2018).
Preparation of Derivatives and Intermediates :
- The compound is used in the preparation of various derivatives, such as the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, demonstrating its versatility in creating heterocyclic analogues (Morgentin et al., 2009).
- It also finds application in the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, highlighting its role in creating complex molecular structures (Chui et al., 2004).
Catalytic Processes and Reaction Mechanisms :
- The compound is involved in catalytic processes such as the Suzuki–Miyaura coupling, where it is used to form complex pyridine derivatives, illustrating its utility in advanced organic synthesis (McMillan et al., 2007).
- It also contributes to understanding reaction mechanisms, such as in the bromination of benzylidene 2-pyridylhydrazone, which furthers knowledge in the field of organic chemistry (Gibson, 1963).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKULCGQSLCGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673181 | |
| Record name | (5-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)acetic acid | |
CAS RN |
192642-85-6 | |
| Record name | (5-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192642-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)
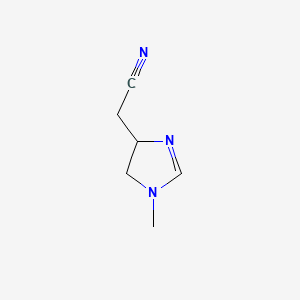
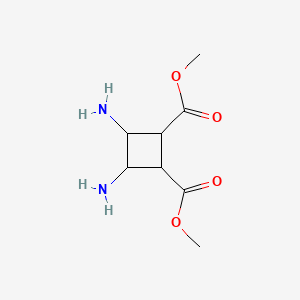
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)

